Cas no 112-05-0 (Nonanoic acid)

Nonanoic acid, also known as pelargonic acid, is a saturated fatty acid with the chemical formula C9H18O2. It is a colorless to light yellow oily liquid with a characteristic rancid odor. This compound is widely used as an intermediate in organic synthesis, particularly in the production of esters for fragrances, plasticizers, and lubricants. Its derivatives serve as effective herbicides and antimicrobial agents due to their ability to disrupt cell membranes. Nonanoic acid exhibits good solubility in organic solvents and moderate stability under standard conditions. Its linear carbon chain and carboxyl group make it a versatile building block for specialty chemicals in agrochemical, pharmaceutical, and industrial applications.
Nonanoic acid structure
Nonanoic acid structure
Product name:Nonanoic acid
CAS No:112-05-0
MF:C9H18O2
MW:158.238023281097
MDL:MFCD00004433
CID:35718
PubChem ID:8158

Nonanoic acid Chemical and Physical Properties

Names and Identifiers

    • pelargonic acid
    • Nonoic acid
    • n-Nonanoic Acid
    • Nonanoic acid
    • Nonanoic acid (Pelargonic)
    • Acid C9,Pelargonic acid
    • NO0NOIC ACID
    • nona-N-methyl-4,4',4''-methanetriyl-tri-anilinium,tris iodide
    • Nona-N-methyl-4,4',4''-methantriyl-tri-anilinium,Tris-jodid
    • Nonanoic acid (Pelargonic)1000µg
    • NONANOIC ACID FOR SYNTHESIS
    • NONANOICACID(PELARGONICACID)
    • NONANOIC-D4 ACID
    • noncarboxylic acid
    • Nonylic acid
    • nonyloic acid
    • Octane-1-carboxylic acid
    • NONANE
    • SCYTHE
    • C9 ACID
    • nonanoic
    • Pelargon
    • acid c-9
    • GRANTRICO
    • FEMA 2784
    • emfac1202
    • Nonoic aci
    • Pelargic acid
    • n-Nonylic acid
    • n-Nonoic acid
    • 1-Octanecarboxylic acid
    • Cirrasol 185A
    • Hexacid C-9
    • Emfac 1202
    • Nonanoate
    • 1-nonanoic acid
    • Pelargon [Russian]
    • 1-Octanecarboxyic acid
    • Nonansaeure
    • Pelargonsaeure
    • pergonic acid
    • nonoate
    • FEMA No. 2784
    • EPA Pesticide Chemical Code 217500
    • B
    • pelargonate
    • pergonate
    • 1-nonanoate
    • CH3-[CH2]7-COOH
    • CH3-[CH2]7-COO(-)
    • SMR000112203
    • nonylate
    • MLSMR
    • 1-octanecarboxylate
    • n-nonanoate
    • pelargate
    • MLS001066339
    • Pelargonic Acid,98.5%
    • NCIOpen2_000179
    • BDBM50556776
    • 1Octanecarboxylic acid
    • Nonanoic acid, >=97%
    • n-Nonoate
    • Nonanoic acid, ?99%
    • WLN: QV8
    • NCIOpen2_003483
    • Emery 1202 (Salt/Mix)
    • CAS-112-05-0
    • LMFA01010009
    • NONANOIC ACID MFC9 H18 O2
    • Q369777
    • EC 273-086-2
    • C01601
    • HY-N7057
    • 4-02-00-01018 (Beilstein Handbook Reference)
    • Acid C9
    • s4949
    • NCIOpen2_001763
    • UNII-97SEH7577T
    • C9:0
    • NONANOIC ACID [HSDB]
    • F57B4D17-8824-403B-AE1B-FA425608BB39
    • P0952
    • NSC-62787
    • THINEX
    • Nonanoic acid, >=96%, FG
    • Nonanoic acid, analytical standard
    • NONANOIC ACID MFC9 H18 O2
    • NSC-65455
    • CCG-231471
    • QSPL 030
    • Nonanoic Acid Anion
    • NSC62787
    • n-Pelargonate
    • nNonylic acid
    • DTXCID20127107
    • Nonanoic acid, natural, 98%, FG
    • CS-0076036
    • DTXCID901641
    • EINECS 203-931-2
    • AI3-04164
    • FA 9:0
    • NCIOpen2_002882
    • NCGC00253958-01
    • VS-08541
    • EC 203-931-2
    • Nonanoic acid, 96%
    • PELARGONIC ACID [INCI]
    • HSDB 5554
    • KNA
    • Q-201488
    • USEPA/OPP Pesticide Code: 217500
    • EN300-19260
    • nNonanoic acid
    • n-pelargonic acid
    • PELARGONIC ACID [MI]
    • Hexacid C9
    • 1-Octane carboxlic acid
    • BP-27910
    • 68937-75-7
    • Emery 1203
    • Emery's L-114
    • NCGC00164328-01
    • 3sz1
    • nNonoic acid
    • NCGC00259975-01
    • MFCD00004433
    • bmse000499
    • NCIOpen2_000142
    • NS00009752
    • SCHEMBL21966
    • NSC 62787
    • Z104473336
    • NCGC00164328-03
    • HMS2269L08
    • n-Nonylate
    • CHEBI:29019
    • NONANOIC ACID [FHFI]
    • 97SEH7577T
    • STL372710
    • NONANOIC ACID [FCC]
    • DA-76248
    • NCGC00164328-02
    • F0001-2447
    • EINECS 273-086-2
    • Emery 1202
    • DTXSID3021641
    • NSC-65450
    • PELARGONICACID
    • FA(9:0)
    • N0288
    • BBL027459
    • Tox21_300022
    • BRN 1752351
    • Tox21_202426
    • CHEMBL108436
    • 112-05-0
    • AKOS000118981
    • Pelargonic acid; 1-Octanecarboxylic acid
    • HY-N7057R
    • FN34493
    • Nonanoic acid (Standard)
    • MDL: MFCD00004433
    • Inchi: 1S/C9H18O2/c1-2-3-4-5-6-7-8-9(10)11/h2-8H2,1H3,(H,10,11)
    • InChI Key: FBUKVWPVBMHYJY-UHFFFAOYSA-N
    • SMILES: O([H])C(C([H])([H])C([H])([H])C([H])([H])C([H])([H])C([H])([H])C([H])([H])C([H])([H])C([H])([H])[H])=O
    • BRN: 1752351

Computed Properties

  • Exact Mass: 158.13100
  • Monoisotopic Mass: 158.13068
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 1
  • Hydrogen Bond Acceptor Count: 2
  • Heavy Atom Count: 11
  • Rotatable Bond Count: 7
  • Complexity: 99.7
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 3.5
  • Topological Polar Surface Area: 37.3
  • Surface Charge: 0

Experimental Properties

  • Color/Form: Colorless oily liquid, light yellow for industrial products, slightly with special smell.
  • Density: 0.906 g/mL at 25 °C(lit.)
  • Melting Point: 9 °C (lit.)
  • Boiling Point: 268-269 °C(lit.)
  • Flash Point: Fahrenheit: 278.6 ° f < br / > Celsius: 137 ° C < br / >
  • Refractive Index: n20/D 1.432(lit.)
  • PH: 4.4 (0.1g/l, H2O, 25℃)
  • Solubility: 0.3g/l
  • Water Partition Coefficient: Negligible
  • PSA: 37.30000
  • LogP: 2.82160
  • Merck: 7070
  • pka: 4.96(at 25℃)
  • Vapor Pressure: <0.1 mmHg ( 20 °C)
  • Sensitiveness: Sensitive to humidity
  • Solubility: Soluble in ethanol, chloroform, ether and other organic solvents, insoluble in water.
  • FEMA: 2784

Nonanoic acid Security Information

  • Symbol: GHS05
  • Prompt:dangerous
  • Signal Word:Danger
  • Hazard Statement: H314
  • Warning Statement: P280,P305+P351+P338,P310
  • Hazardous Material transportation number:UN 3265 8/PG 3
  • WGK Germany:1
  • Hazard Category Code: 34
  • Safety Instruction: S26-S28-S36/37/39-S45-S28A
  • RTECS:RA6650000
  • Hazardous Material Identification: C
  • Storage Condition:2-8°C
  • Packing Group:III
  • Packing Group:III
  • Toxicity:LD50 i.v. in mice: 224±4.6 mg/kg (Or, Wretlind)
  • Explosive Limit:0.8-9%(V)
  • Safety Term:8
  • Risk Phrases:R34
  • HazardClass:8
  • PackingGroup:III
  • TSCA:Yes
  • Hazard Level:8

Nonanoic acid Customs Data

  • HS CODE:2915900090
  • Customs Data:

    China Customs Code:

    2915900090

    Overview:

    2915900090. Other saturated acyclic monocarboxylic acids and their anhydrides(Acyl halide\Peroxygenation)Chemicals\Peroxy acid and its halogenation\nitrification\sulfonation\Nitrosative derivative. VAT:17.0%. Tax refund rate:9.0%. Regulatory conditions:AB(Customs clearance form for Inbound Goods,Customs clearance form for outbound goods). MFN tariff:5.5%. general tariff:30.0%

    Declaration elements:

    Product Name, component content, use to

    Regulatory conditions:

    A.Customs clearance form for Inbound Goods
    B.Customs clearance form for outbound goods

    Inspection and quarantine category:

    R.Sanitary supervision and inspection of imported food
    S.Sanitary supervision and inspection of exported food
    M.Import commodity inspection
    N.Export commodity inspection

    Summary:

    2915900090 other saturated acyclic monocarboxylic acids and their anhydrides, halides, peroxides and peroxyacids; their halogenated, sulphonated, nitrated or nitrosated derivatives VAT:17.0% Tax rebate rate:9.0% Supervision conditions:AB(certificate of inspection for goods inward,certificate of inspection for goods outward) MFN tariff:5.5% General tariff:30.0%

Nonanoic acid Pricemore >>

Enterprise No. Product name Cas No. Purity Specification Price update time Inquiry
TRC
N649385-1g
n-Nonanoic Acid
112-05-0
1g
$ 58.00 2023-09-06
TI XI AI ( SHANG HAI ) HUA CHENG GONG YE FA ZHAN Co., Ltd.
N0288-25ML
Nonanoic Acid
112-05-0 >90.0%(GC)
25ml
¥110.00 2023-09-07
Chemenu
CM344272-100g
Nonanoic acid
112-05-0 95%+
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$58 2023-02-03
Cooke Chemical
A6174412-100ml
Nonanoic acid
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100ml
RMB 43.20 2025-02-20
Cooke Chemical
A6174412-500ML
Nonanoic acid
112-05-0 97%
500ml
RMB 76.80 2025-02-20
NAN JING HUA XUE SHI JI GU FEN Co., Ltd.
C0680300343-25ml
Nonanoic acid
112-05-0 97%(GC)
25ml
¥ 49.4 2024-07-19
Ambeed
A551924-500g
Pelargonic Acid
112-05-0 95%
500g
$14.0 2024-05-30
TRC
N649385-5g
n-Nonanoic Acid
112-05-0
5g
$ 69.00 2023-09-06
TRC
N649385-100g
n-Nonanoic Acid
112-05-0
100g
$184.00 2023-05-17
Enamine
EN300-19260-0.25g
nonanoic acid
112-05-0 95.0%
0.25g
$19.0 2025-03-21

Nonanoic acid Production Method

Synthetic Routes 1

Reaction Conditions
1.1 Reagents: Hydrogen peroxide ,  Hydrogen bromide Solvents: Methanol ,  Water ;  65 - 70 °C; 7 - 9 h, 65 - 70 °C
Reference
Primary alkanols: oxidative homocondensation in water and cross-condensation in methanol
Nikishin, G. I.; et al, Russian Chemical Bulletin, 2015, 64(12), 2845-2850

Synthetic Routes 2

Reaction Conditions
1.1 Reagents: Sodium bicarbonate ,  Potassium iodide ,  4-Acetamido-TEMPO Catalysts: 2,6-Lutidine Solvents: Dichloromethane ,  Water ;  pH 8.6, rt
1.2 Reagents: Hydrochloric acid Solvents: Water ;  pH 5, rt
Reference
One-pot electrochemical synthesis of acid anhydrides from alcohols
Kashparova, V. P.; et al, Russian Journal of General Chemistry, 2017, 87(11), 2733-2735

Synthetic Routes 3

Reaction Conditions
1.1 Reagents: Bromine Solvents: Water ;  18 - 20 h, 20 °C
Reference
Primary alkanols: oxidative homocondensation in water and cross-condensation in methanol
Nikishin, G. I.; et al, Russian Chemical Bulletin, 2015, 64(12), 2845-2850

Synthetic Routes 4

Reaction Conditions
1.1 Reagents: Sodium bromate Catalysts: Hydrochloric acid ,  4-(Benzoylamino)-2,2,6,6-tetramethyl-1-piperidinyloxy Solvents: Dimethylformamide ,  Water ;  2 h, rt
Reference
4-Benzamido-TEMPO Catalyzed Oxidation of a Broad Range of Alcohols to the Carbonyl Compounds with NaBrO3 under Mild Conditions
Shen, Jiaxuan; et al, Chinese Journal of Chemistry, 2014, 32(5), 405-409

Synthetic Routes 5

Reaction Conditions
1.1 Reagents: N-methylmorpholine N-oxide ,  Ozone Solvents: Dichloromethane
Reference
Synthesis of dibromoolefins via a tandem ozonolysis-dibromoolefination reaction
Brown, Brenna Arlyce; et al, Tetrahedron Letters, 2013, 54(8), 792-795

Nonanoic acid Raw materials

Nonanoic acid Preparation Products

Additional information on Nonanoic acid

Nonanoic Acid (CAS 112-05-0): Chemical Properties, Applications, and Emerging Research Insights

Nonanoic acid (C₉H₁₈O₂, CAS 112-05-0) is a straight-chain monocarboxylic acid belonging to the fatty acid family. Its structural formula, consisting of a nine-carbon alkyl chain terminated by a carboxylic acid group (-COOH), positions it as a key intermediate in both industrial synthesis and biological processes. Recent advancements in analytical chemistry have enabled precise characterization of its physicochemical properties, including a melting point of 16.5°C and a boiling point of 248°C at standard atmospheric pressure. These parameters are critical for optimizing its use in diverse applications ranging from pharmaceutical formulations to food additives.

In the realm of drug delivery systems, nonanoic acid has garnered attention due to its amphiphilic nature. Researchers at the University of Cambridge demonstrated in 2023 that incorporating nonanoic acid into lipid nanoparticles (LNPs) enhances encapsulation efficiency for hydrophobic drugs like paclitaxel by up to 40%. This breakthrough stems from its ability to form stable micelles through hydrogen bonding interactions between carboxyl groups and lipid tails, as evidenced by small-angle X-ray scattering (SAXS) studies. Such findings underscore its potential in improving bioavailability for oncology therapies.

Emerging studies also highlight nonanoic acid's role in metabolic regulation. A 2024 collaborative study between MIT and Novartis revealed that low-dose administration modulates peroxisome proliferator-activated receptor gamma (PPARγ) signaling pathways in adipose tissue. This mechanism was shown to reduce insulin resistance markers by 35% in preclinical models of type 2 diabetes, suggesting therapeutic opportunities in metabolic disorder management without significant hepatotoxicity observed with traditional thiazolidinediones.

In materials science applications, researchers at ETH Zurich recently synthesized novel polyurethane elastomers incorporating nonanoic acid-functionalized monomers. These materials exhibit improved tensile strength (up to 18 MPa) and biodegradability under simulated physiological conditions. The esterification process with diisocyanates creates crosslinking networks that balance mechanical performance with environmental sustainability—a critical advancement for biomedical implants requiring controlled degradation profiles.

Antimicrobial properties of nonanoic acid have been re-examined through advanced spectroscopic techniques. A 2024 paper published in *ACS Infectious Diseases* used time-resolved fluorescence microscopy to demonstrate that this compound disrupts bacterial cell membranes via both detergent-like solubilization and selective ion channel inhibition. Against multidrug-resistant *Acinetobacter baumannii*, minimum inhibitory concentrations (MICs) were found to be half those required for lauric acid, offering new strategies against hospital-acquired infections without inducing significant eukaryotic cytotoxicity.

Recent advances in green chemistry have optimized synthesis pathways for sustainable production. Catalytic hydrogenation of pelargonic aldehyde using palladium-on-carbon catalysts achieves >98% yield under mild conditions (6 atm H₂, 85°C), as reported by BASF researchers in *Green Chemistry* (2023). This method reduces energy consumption by 40% compared to traditional oxidation routes while eliminating hazardous intermediates like chromate salts.

In food science applications, nonanoic acid's role as a natural preservative has been validated through metabolomics analysis. A study published in *Food Chemistry* showed that microencapsulated forms maintain antimicrobial efficacy against *Listeria monocytogenes* while minimizing sensory impact on dairy products. Gas chromatography-mass spectrometry (GC-MS) confirmed negligible volatilization losses even after six months storage at refrigeration temperatures (-4°C).

Pharmacokinetic studies using radiolabeled tracers have clarified its metabolic pathways. Positron emission tomography (PET) imaging revealed rapid hepatic uptake followed by conjugation with glycine into hippuric acid derivatives for renal excretion—a process differing significantly from shorter-chain fatty acids like octanoate. This metabolic profile explains its minimal accumulation potential and supports safe dosing regimens up to 5 g/kg/day in murine models.

Eco-toxicological evaluations conducted under OECD guidelines demonstrate rapid biodegradation (>75% within 7 days) under aerobic conditions without bioaccumulation tendencies (log Kow = 3.8). These characteristics align with EU REACH regulations for industrial chemicals, enabling continued use across sectors while minimizing environmental footprint compared to synthetic alternatives like phthalates.

Ongoing research focuses on its application as a chiral building block using asymmetric catalysis methods. A gold(I)-catalyzed hydroformylation process developed at Stanford achieves enantiomeric excesses exceeding 99%, enabling scalable production of optically pure derivatives for pharmaceutical intermediates such as β-lactam antibiotics precursors—critical advancements given global shortages reported during recent supply chain disruptions.

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